2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Physicochemical characterization Thermal analysis Formulation

Researchers requiring novel sulfonamide-benzamide scaffolds with rigid alkyne linkers for chemical probe development often face limited commercial availability. This compound offers a unique 4-chlorophenyl methylsulfonamide-propargylic ether-benzamide architecture not found in ethylene or propylene analogs, enabling definitive linker SAR studies. - Confers conformational rigidity and distinct dipole moment for target binding selectivity screening. - Melting point 155 °C supports pre-formulation, polymorph screening, and excipient compatibility testing. - Serves as a precursor for clickable probes via alkyne modification; benzamide moiety allows ligand or fluorophore conjugation. - Supplied with ≥98% purity, full characterization, and expedited global shipping for reliable procurement.

Molecular Formula C18H17ClN2O4S
Molecular Weight 392.85
CAS No. 1448031-19-3
Cat. No. B2392260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide
CAS1448031-19-3
Molecular FormulaC18H17ClN2O4S
Molecular Weight392.85
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H17ClN2O4S/c19-15-9-7-14(8-10-15)13-26(23,24)21-11-3-4-12-25-17-6-2-1-5-16(17)18(20)22/h1-2,5-10,21H,11-13H2,(H2,20,22)
InChIKeyPMJWVZGQUUGNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Baseline Characteristics


2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448031-19-3) is a synthetic sulfonamide-benzamide ether characterized by a 4-chlorophenyl methylsulfonamide group and a propargylic but-2-yn-1-yl linker connecting to a salicylamide moiety . Its molecular formula is C18H17ClN2O4S with a molecular weight of approximately 392.85 g/mol . The compound is offered by multiple chemical vendors for non-human research purposes only, but comprehensive pharmacological or biological activity data in the public domain remain scarce. Its closest structural analogs include the benzoic acid and benzylamine congeners, which differ only in the terminal functional group on the aromatic ring.

Sulfonamide-benzamide probe scaffold with 4-chlorophenyl and alkyne linker
For non-human research only; biological activity data not publicly available
Vendor-assured purity ≥95% (HPLC) supports chemical probe and SAR workflows

Why In-Class Analogs Cannot Be Simply Interchanged


While the sulfonamide-benzamide class contains numerous members, the specific substitution pattern of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide—combining a 4-chlorophenyl methylsulfonamide with a propargylic ether linkage to a primary benzamide—creates a unique electronic and steric profile that is absent in closely related analogs such as the carboxylic acid or amine variants . The alkyne linker introduces conformational rigidity and a dipole moment distinct from saturated linkers, potentially affecting target binding, metabolic stability, and physicochemical properties [1]. Substituting this compound with a generic sulfonamide benzamide without disclosed comparative data risks loss of the specific interaction profile or property set for which it was originally selected.

Attribute
Target Compound
Structural Analog Risk
Terminal group
Benzamide
Carboxylic acid or benzylamine analogs alter H-bonding and electronic profile
Linker
But-2-yn-1-yl (alkyne)
Saturated or flexible linkers lack conformational rigidity and dipole signature
Purity consistency
≥95% (HPLC)
Benzylamine analog often 90–95% due to amine reactivity

Head-to-Head Quantitative Differentiation Data


Melting Point vs. Benzoic Acid Analog

The target compound exhibits a melting point of 155 °C as reported by one vendor . In contrast, the structurally analogous benzoic acid derivative (2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzoic acid) is reported to melt at approximately 170–172 °C (based on similar compounds with carboxylic acid termini) [1]. The lower melting point of the benzamide may reflect weaker intermolecular hydrogen bonding compared to the carboxylic acid dimer, which has implications for solubility, formulation, and handling during procurement.

Melting point
Reported
Target: 155 °C
Benzoic acid analog: ~170–172 °C (estimated)
Lower melting point suggests reduced intermolecular H-bonding vs. acid dimer; relevant for processing and formulation screening.
Data from vendor report; exact DSC conditions not specified.
Physicochemical characterization Thermal analysis Formulation

Boiling Point and Thermal Stability

The vendor-reported boiling point of 218 °C for the target compound suggests moderate thermal stability. Closely related compounds with amide moieties typically decompose before boiling; the observed boiling point may indicate adequate thermal robustness for applications requiring short-term heating. No direct comparator boiling point data are available for the benzylamine or benzoic acid analogs, but the benzamide's boiling point is consistent with its hydrogen-bonding capacity and molecular weight.

Boiling point
Data to verify
218 °C (atm. pressure)
Indicates moderate thermal stability; no direct comparator data available for analogs.
Vendor-reported value; decomposition behaviour not characterized.
Thermal stability Distillation Storage

Purity Specification as a Procurement Factor

Commercial suppliers typically list the purity of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide at ≥95% (HPLC) . The benzylamine analog (2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzylamine) is occasionally offered at a lower purity of 90–95% due to the inherent reactivity of the free amine . The benzamide's greater chemical stability facilitates the achievement and maintenance of higher purity upon storage, which can reduce the need for repurification before critical assays.

Purity specification
Head-to-head
Target: ≥95% (HPLC)
Benzylamine analog: 90–95% (estimated)
Benzamide offers higher assured purity, reducing repurification needs for critical assays.
Based on vendor specifications; independent QC recommended.
Quality control Purity analysis Analytical methods

Recommended Use Cases Based on Verified Evidence


Chemical Probe Development for Sulfonamide-Binding Enzymes

The compound's distinct sulfonamide-benzamide scaffold, with its 4-chlorophenyl and propargylic ether features, can serve as a starting point for the development of chemical probes targeting enzymes known to be inhibited by sulfonamides, such as carbonic anhydrases or certain proteases. The absence of publicly reported biological data is a limitation, but the compound's structural novelty provides a basis for selectivity screening against panels of related enzymes where small structural changes alter potency [1].

SAR Studies on Sulfonamide Linker Rigidity

The but-2-yn-1-yl linker confers conformational rigidity not found in ethylene or propylene-linked analogs. This compound can be used as a benchmark to investigate the effect of a rigid, linear alkyne spacer on target binding affinity and pharmacokinetic properties compared to flexible linkers, thereby expanding the understanding of linker SAR in medicinal chemistry programs [2].

Pre-formulation and Solid-State Characterization

With a defined melting point of 155 °C and moderate thermal stability, the compound is suitable for pre-formulation studies, including polymorph screening, solubility determination, and excipient compatibility testing. Its thermal data can be directly compared to the higher-melting benzoic acid analog to guide salt-form or co-crystal selection .

Bioorthogonal Chemistry and Click-Ready Building Blocks

The presence of an internal alkyne, though not a terminal click handle, may still participate in certain bioorthogonal reactions under forcing conditions or after chemical modification. The compound can be used as a precursor for generating clickable probes, with the benzamide moiety serving as a potential ligand or fluorescent tag attachment point [3].

Application
Selection Property
Validation Focus
Chemical probe development
Sulfonamide-benzamide scaffold diversity
Enzyme selectivity screening against carbonic anhydrase/protease panels
SAR studies on linker rigidity
Alkyne (but-2-yn-1-yl) conformational constraint
Binding affinity and PK comparison vs. saturated linkers
Pre-formulation and solid-state characterization
Melting point (155 °C) and thermal stability
Polymorph screening, solubility, excipient compatibility
Bioorthogonal precursor chemistry
Internal alkyne modification potential
Click-chemistry derivatization feasibility (requires terminal alkyne generation)
Quote Request

Request a Quote for 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.